AChE Selectivity: 115-Fold Discrimination Over BuChE Versus Berberine and Palmatine
Jatrorrhizine hydroxide inhibits acetylcholinesterase (AChE) with an IC₅₀ of 872 nM while demonstrating >115-fold selectivity for AChE over butyrylcholinesterase (BuChE) . In contrast, berberine and palmatine exhibit substantially lower AChE inhibitory potency and lack this pronounced selectivity profile [1]. The 115-fold selectivity index is a directly quantifiable differentiation point not observed in the comparator alkaloids.
| Evidence Dimension | AChE inhibitory potency and BuChE selectivity |
|---|---|
| Target Compound Data | AChE IC₅₀ = 872 nM; BuChE selectivity >115-fold |
| Comparator Or Baseline | Berberine: weaker AChE inhibition, no reported high selectivity; Palmatine: weaker AChE inhibition, no reported high selectivity |
| Quantified Difference | >115-fold selectivity (target compound only); berberine/palmatine lack comparable selectivity |
| Conditions | In vitro enzymatic assay |
Why This Matters
For cholinergic-targeted research requiring AChE-specific inhibition without BuChE off-target confounding, jatrorrhizine hydroxide provides a selectivity window unavailable with berberine or palmatine.
- [1] Probes & Drugs Portal. JATRORRHIZINE (PD065121) Compound Profile. Accessed 2025. View Source
